molecular formula C14H21NO4 B14334407 N,N-diethylethanamine;phthalic acid CAS No. 103083-67-6

N,N-diethylethanamine;phthalic acid

Katalognummer: B14334407
CAS-Nummer: 103083-67-6
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: JLIOOYQWWAUHRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethylethanamine;phthalic acid is a compound that combines the properties of an amine and a carboxylic acid derivative N,N-diethylethanamine is a tertiary amine, while phthalic acid is a dicarboxylic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-diethylethanamine can be synthesized through the alkylation of diethylamine with ethyl halides under basic conditions. Phthalic acid can be prepared by the oxidation of naphthalene or ortho-xylene using strong oxidizing agents like potassium permanganate or nitric acid .

Industrial Production Methods

Industrial production of N,N-diethylethanamine involves the reaction of diethylamine with ethyl chloride in the presence of a base such as sodium hydroxide. Phthalic acid is produced on a large scale by the catalytic oxidation of ortho-xylene in the presence of a vanadium pentoxide catalyst .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethylethanamine undergoes various chemical reactions, including:

Phthalic acid undergoes reactions such as:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N,N-diethylethanamine;phthalic acid has various applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in the preparation of other compounds.

    Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of plasticizers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N-diethylethanamine;phthalic acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-diethylethanamine;phthalic acid is unique due to its combination of amine and carboxylic acid functionalities, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecules.

Eigenschaften

CAS-Nummer

103083-67-6

Molekularformel

C14H21NO4

Molekulargewicht

267.32 g/mol

IUPAC-Name

N,N-diethylethanamine;phthalic acid

InChI

InChI=1S/C8H6O4.C6H15N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-4-7(5-2)6-3/h1-4H,(H,9,10)(H,11,12);4-6H2,1-3H3

InChI-Schlüssel

JLIOOYQWWAUHRC-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC.C1=CC=C(C(=C1)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.